2,7-Dichloroquinoline-3-carbonitrile
Description
Significance of Quinoline (B57606) Heterocycles as Bioactive Scaffolds
The quinoline heterocycle is a privileged structure in drug discovery, recognized for its ability to interact with various biological targets. researchgate.netsemanticscholar.org This versatile scaffold is present in a range of pharmacologically active compounds, demonstrating activities such as antibacterial, antimalarial, anticancer, and anti-inflammatory effects. nih.govnih.gov The aromatic nature and the presence of a nitrogen atom in the quinoline ring system allow for diverse chemical modifications, enabling the fine-tuning of its physicochemical and biological properties. The fusion of the benzene (B151609) and pyridine (B92270) rings creates a unique electronic distribution that is crucial for its interaction with biomolecules, making it a foundational component in the design of new drugs. nih.gov
Overview of Quinoline-3-carbonitrile Derivatives in Chemical and Biological Research
Within the broad family of quinoline derivatives, those bearing a carbonitrile (-CN) group at the 3-position have garnered significant attention. Quinoline-3-carbonitrile derivatives are considered valuable starting materials for the synthesis of a variety of bioactive molecules. researchgate.netproquest.com The nitrile group is a versatile functional group that can be chemically transformed into other functionalities, such as amides or carboxylic acids, further expanding the chemical diversity of the resulting compounds. Research has shown that derivatives of quinoline-3-carbonitrile possess notable biological activities, particularly as antibacterial agents. researchgate.netproquest.com
Research Context of 2,7-Dichloroquinoline-3-carbonitrile within Halogenated Quinoline Derivatives
The introduction of halogen atoms into the quinoline scaffold is a common strategy in medicinal chemistry to enhance the biological activity of the parent compound. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov this compound belongs to this class of halogenated quinoline derivatives. The presence of two chlorine atoms at the 2 and 7 positions of the quinoline ring, combined with the nitrile group at the 3-position, creates a unique electronic and steric profile that is the subject of ongoing research to explore its potential as a bioactive agent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,7-dichloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2/c11-8-2-1-6-3-7(5-13)10(12)14-9(6)4-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAGPCPEZKPTDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565460 | |
| Record name | 2,7-Dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158583-91-6 | |
| Record name | 2,7-Dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Profile of 2,7 Dichloroquinoline 3 Carbonitrile
Synthesis and Chemical Properties
The synthesis of 2,7-dichloroquinoline-3-carbonitrile is typically achieved through the conversion of its corresponding aldehyde precursor. researchgate.net The process involves the transformation of 2,7-dichloroquinoline-3-carbaldehyde (B1600441) using reagents such as phosphorus oxychloride (POCl₃) and sodium azide (B81097) (NaN₃). researchgate.net This reaction proceeds under reflux conditions and has been reported to yield the desired nitrile product in approximately 64%. researchgate.net
The chemical reactivity of this compound is influenced by the presence of the two chlorine atoms and the nitrile group. The chlorine atoms can be susceptible to nucleophilic substitution reactions, allowing for the introduction of other functional groups. The nitrile group itself can undergo various chemical transformations, such as reduction or oxidation, to yield other quinoline-3-carbonitrile derivatives.
| Property | Value |
| Molecular Formula | C₁₀H₄Cl₂N₂ |
| Molecular Weight | 223.06 g/mol |
| Appearance | Yellow crystal |
| Melting Point | 150–156 °C |
This table displays the key chemical and physical properties of this compound.
Transformation of 2,7-Dichloroquinoline-3-carbaldehyde to this compound
Mechanism of Action
The precise mechanism of action for the biological activities of this compound is an area of active investigation. However, research on quinoline (B57606) derivatives suggests that their antibacterial effects may stem from the inhibition of essential bacterial enzymes. proquest.com Molecular docking studies have been conducted to explore the binding patterns of this compound and its analogs with bacterial enzymes such as topoisomerase IIβ and E. coli DNA gyrase B. researchgate.netproquest.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. The antioxidant activity is likely due to the molecule's ability to donate a hydrogen atom or an electron to stabilize free radicals.
Chemical Transformations and Derivative Synthesis of 2,7 Dichloroquinoline 3 Carbonitrile
Conversion of the Carbonitrile Group
The carbonitrile group at the 3-position of the quinoline (B57606) ring is a valuable functional handle that can be readily converted into other important chemical moieties.
Hydrolysis to 2,7-Dichloroquinoline-3-carboxamide
The partial hydrolysis of the nitrile functionality in 2,7-dichloroquinoline-3-carbonitrile provides a direct route to the corresponding carboxamide. This transformation can be achieved under acidic conditions. Specifically, refluxing this compound in a mixture of acetic acid and sulfuric acid facilitates the conversion to 2,7-dichloroquinoline-3-carboxamide. worktribe.comdurham.ac.uk This reaction is a crucial step in the synthesis of various quinoline-based compounds, allowing for the introduction of the carboxamide group, which is a common structural motif in biologically active molecules. worktribe.com
| Starting Material | Reagents | Product |
|---|---|---|
| This compound | Acetic acid, Sulfuric acid | 2,7-Dichloroquinoline-3-carboxamide |
General Hydrolysis to Carboxylic Acids
Reduction to Corresponding Amines
The carbonitrile group can be reduced to a primary amine, providing a pathway to (2,7-dichloroquinolin-3-yl)methanamine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using hydrogen gas with a palladium, platinum, or nickel catalyst). youtube.com These powerful reducing agents are capable of converting the carbon-nitrogen triple bond into a carbon-nitrogen single bond, with the addition of hydrogen atoms. This synthesis route is significant for introducing a flexible aminomethyl side chain at the 3-position of the quinoline core, a structural feature often explored in drug design.
Modifications of Chloro Substituents
The two chlorine atoms on the quinoline ring of this compound are susceptible to nucleophilic displacement, allowing for further functionalization of the molecule.
Aromatic Nucleophilic Substitution Reactions
Aromatic nucleophilic substitution (SNA) is a key reaction for modifying the chloro substituents on the quinoline ring. The electron-withdrawing nature of the quinoline nitrogen and the carbonitrile group activates the ring system towards attack by nucleophiles. The chlorine atom at the 2-position is particularly activated due to its proximity to the ring nitrogen, making it more susceptible to substitution compared to the chlorine at the 7-position. This regioselectivity is a common feature in the chemistry of dichloro-substituted quinolines and related heterocycles. nih.gov
The chloro groups, particularly at the 2-position, can be replaced by alkoxy groups through nucleophilic aromatic substitution. This is typically achieved by reacting this compound with an alkoxide, such as sodium methoxide (B1231860) or sodium ethoxide, in a suitable solvent. The alkoxide ion acts as the nucleophile, displacing the chloride ion. This reaction leads to the formation of 2-alkoxy-7-chloroquinoline-3-carbonitriles. The synthesis of related 7-substituted-4-alkoxy-3-quinolinecarbonitriles has been described, where a fluoro group at the 7-position is displaced by an alkoxide. google.com The availability of commercial samples of 2-chloro-7-methoxyquinoline-3-carbonitrile (B139535) further supports the feasibility of selective substitution at the 2-position of this compound. sigmaaldrich.com
| Starting Material | Nucleophile | Potential Product | Reference Context |
|---|---|---|---|
| This compound | Sodium methoxide | 7-Chloro-2-methoxyquinoline-3-carbonitrile | Implied by commercial availability and general reactivity patterns. nih.govsigmaaldrich.com |
| 7-Fluoro-4-(substituted amino)-3-quinolinecarbonitriles | Alkoxide anion | 7-Alkoxy-4-(substituted amino)-3-quinolinecarbonitriles | Demonstrates displacement of a halogen at the 7-position. google.com |
Reaction with Amines and Thiolates
The this compound scaffold serves as a versatile precursor for the synthesis of various derivatives through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the quinoline ring and the cyano group at the C3 position activates the chlorine atom at the C2 position, making it susceptible to displacement by nucleophiles. This reactivity allows for the introduction of diverse functional groups, including amines and thiolates, leading to the formation of novel 2-substituted-7-chloroquinoline-3-carbonitrile derivatives.
The reaction with amines, such as primary or secondary amines, is expected to proceed by the attack of the amine nucleophile on the C2 carbon, displacing the chloride ion. This transformation is typically carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the hydrogen chloride generated during the reaction. Analogous reactions have been reported for the closely related 2-chloroquinoline-3-carbaldehydes, which readily react with secondary amines like morpholine (B109124) and thiomorpholine (B91149) to yield the corresponding 2-substituted products. rsc.orgnih.gov This established reactivity pattern strongly supports the feasibility of similar substitutions on this compound.
Similarly, thiolates, which are potent sulfur nucleophiles, can be employed to displace the C2-chlorine atom. researchgate.netchemistrysteps.com These reactions are typically performed by treating the chloroquinoline with a thiol in the presence of a base (e.g., sodium ethoxide) to generate the more nucleophilic thiolate anion in situ. mdpi.com This process leads to the formation of 2-thioether-substituted quinolines, introducing a sulfur linkage that is of interest in medicinal chemistry. The general scheme for these substitutions allows for the creation of a library of compounds with varied steric and electronic properties at the C2 position, depending on the choice of the amine or thiol reactant.
Table 1: Representative Nucleophilic Substitution Reactions
| Reactant Class | Nucleophile Example | Product Structure (General) | Product Name Example |
|---|---|---|---|
| Secondary Amine | Morpholine | 7-Chloro-2-morpholinoquinoline-3-carbonitrile | |
| Thiol | Thiophenol | ![]() |
7-Chloro-2-(phenylthio)quinoline-3-carbonitrile |
Exploration of Novel 7-Chloroquinoline (B30040) Derivatives
The pursuit of new therapeutic agents has driven extensive research into the synthesis of novel heterocyclic compounds, with the 7-chloroquinoline scaffold being a prominent area of investigation due to its presence in various biologically active molecules. durham.ac.uk this compound itself represents a key intermediate and a novel derivative that has been synthesized and evaluated for potential biological applications. researchgate.net
The synthesis of this compound is achieved from its corresponding aldehyde, 2,7-dichloroquinoline-3-carbaldehyde (B1600441). The transformation of the carbaldehyde group into a nitrile is accomplished by treatment with sodium azide (B81097) and phosphorus oxychloride, yielding the target carbonitrile in good yield. researchgate.net This compound has been screened for its antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as for its antioxidant properties. researchgate.net
Further derivatization of this compound provides a direct pathway to other novel 7-chloroquinoline compounds. For instance, the nitrile functional group can undergo hydrolysis under acidic conditions (e.g., refluxing in acetic acid and sulfuric acid) to afford 2,7-dichloroquinoline-3-carboxamide. researchgate.net This conversion transforms the electronic and hydrogen-bonding properties of the C3 substituent, leading to a new derivative with potentially different biological activities.
Moreover, the reactivity of the C2-chloro group in the parent scaffold allows for the synthesis of other novel derivatives. Nucleophilic substitution with alkoxides, such as methoxide and ethoxide, has been demonstrated on the precursor 2,7-dichloroquinoline-3-carbaldehyde to produce 7-chloro-2-methoxyquinoline-3-carbaldehyde and 7-chloro-2-ethoxyquinoline-3-carbaldehyde, respectively. researchgate.net These reactions highlight the potential of this compound to serve as a starting material for a parallel set of 2-alkoxy-7-chloroquinoline-3-carbonitrile derivatives. The exploration of these synthetic pathways is crucial for developing structure-activity relationships and identifying new quinoline-based compounds with enhanced therapeutic potential.
Table 2: Synthesis and Derivatization of this compound
| Starting Material | Reagents | Product | Biological Activity Investigated | Reference |
|---|---|---|---|---|
| 2,7-Dichloroquinoline-3-carbaldehyde | NaN₃, POCl₃ | This compound | Antibacterial, Antioxidant | researchgate.net |
| This compound | CH₃CO₂H, H₂SO₄ | 2,7-Dichloroquinoline-3-carboxamide | Antibacterial | researchgate.net |
| 2,7-Dichloroquinoline-3-carbaldehyde | Methanol (B129727), K₂CO₃, DMF | 7-Chloro-2-methoxyquinoline-3-carbaldehyde | Antibacterial | researchgate.net |
| 2,7-Dichloroquinoline-3-carbaldehyde | Ethanol, K₂CO₃, DMF | 7-Chloro-2-ethoxyquinoline-3-carbaldehyde | Antibacterial | researchgate.net |
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2,7-dichloroquinoline-3-carbonitrile. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of each atom's position in the molecule's structure.
The ¹H NMR spectrum of this compound provides precise information about the chemical environment of the aromatic protons on the quinoline (B57606) ring. A study reported the following spectral data, recorded on a 400 MHz instrument using a mixture of deuterated methanol (B129727) (MeOD-d₄) and chloroform (B151607) (CDCl₃) as the solvent. researchgate.net The aromatic region of the spectrum displays four distinct signals corresponding to the four protons on the substituted quinoline core. researchgate.net
The proton at position 4 (H-4) appears as a singlet at 8.78 ppm. The protons at positions 5 (H-5) and 8 (H-8) also present as singlets at 7.89 ppm and 8.12 ppm, respectively. The proton at the 6th position (H-6) is observed as a doublet at 7.62 ppm with a coupling constant (J) of 8.00 Hz. researchgate.net
| Proton Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference |
|---|---|---|---|---|
| H-4 | 8.78 | Singlet (s) | N/A | researchgate.net |
| H-8 | 8.12 | Singlet (s) | N/A | researchgate.net |
| H-5 | 7.89 | Singlet (s) | N/A | researchgate.net |
| H-6 | 7.62 | Doublet (d) | 8.00 | researchgate.net |
Complementing the proton NMR data, the ¹³C NMR spectrum provides a complete map of the carbon skeleton. The spectrum, recorded at 100 MHz, reveals ten distinct signals, accounting for all carbon atoms in the this compound structure. researchgate.net
The carbon of the nitrile group (CN) is identified at 115.2 ppm. The two carbons bearing chlorine atoms, C-2 and C-7, resonate at 151.2 ppm and 141.2 ppm, respectively. The remaining carbon signals are assigned as follows: 147.8 ppm (C-9), 137.9 ppm (C-4), 131.2 ppm (C-6), 129.8 ppm (C-8), 128.5 ppm (C-5), 127.3 ppm (C-10), and 118.9 ppm (C-3). researchgate.net This detailed assignment confirms the substitution pattern of the quinoline ring.
| Carbon Position | Chemical Shift (δ) in ppm | Reference |
|---|---|---|
| C-2 | 151.2 | researchgate.net |
| C-9 | 147.8 | researchgate.net |
| C-7 | 141.2 | researchgate.net |
| C-4 | 137.9 | researchgate.net |
| C-6 | 131.2 | researchgate.net |
| C-8 | 129.8 | researchgate.net |
| C-5 | 128.5 | researchgate.net |
| C-10 | 127.3 | researchgate.net |
| C-3 | 118.9 | researchgate.net |
| CN | 115.2 | researchgate.net |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the title compound. Using electron ionization (EI) at 70 eV, the mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 223. researchgate.net The presence of two chlorine atoms in the structure gives rise to a characteristic isotopic pattern for the molecular ion, with peaks corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes. mdpi.com High-resolution mass spectrometry (HRMS) can be used to further verify the exact mass and molecular formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of the quinoline ring. The analysis of quinoline derivatives often reveals complex spectra with multiple absorption bands corresponding to these transitions. mdpi.comresearchgate.net For this compound, the UV-Vis spectrum recorded in methanol exhibits a maximum absorption wavelength (λmax) at 359 nm. researchgate.net This absorption is characteristic of the extended conjugation present in the molecule.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent and diagnostic absorption band is that of the nitrile (-C≡N) group. This stretching vibration typically appears in the region of 2200-2300 cm⁻¹. Additionally, characteristic bands corresponding to the C=C and C=N stretching vibrations of the aromatic quinoline ring are expected in the 1500–1600 cm⁻¹ region. nih.gov The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.
Chromatographic Techniques for Reaction Monitoring and Purification (e.g., TLC)
Chromatographic methods, particularly Thin-Layer Chromatography (TLC), are indispensable for monitoring the progress of the synthesis of this compound and for assessing its purity. researchgate.netmdpi.com The synthesis from its precursor, 2,7-dichloroquinoline-3-carbaldehyde (B1600441), is monitored by TLC to determine the point of reaction completion. researchgate.net
A common solvent system used for the TLC analysis of this compound is a mixture of n-hexane and ethyl acetate (B1210297). In a 4:2 ratio of n-hexane to ethyl acetate, this compound exhibits a retention factor (Rf) value of 0.71. researchgate.net Following synthesis, purification is often achieved using column chromatography, typically with silica (B1680970) gel as the stationary phase and mixtures of ethyl acetate and hexane (B92381) as the eluent.
Biological Activity Assessment of 2,7 Dichloroquinoline 3 Carbonitrile and Its Analogs
Antimicrobial Activity
The antimicrobial efficacy of 2,7-Dichloroquinoline-3-carbonitrile and its analogs has been systematically evaluated against a panel of pathogenic bacterial strains. These assessments provide insight into the compound's spectrum of activity. In a key study, the antibacterial screening of this compound (referred to as compound 5 in the study) and its related derivatives was conducted against both Gram-positive and Gram-negative bacteria. researchgate.netproquest.com
Evaluation against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Streptococcus pyogenes)
This compound demonstrated notable efficacy against the Gram-positive bacterium Staphylococcus aureus, a common cause of skin and soft tissue infections. researchgate.netproquest.com The compound was also screened for activity against Streptococcus pyogenes, another significant human pathogen responsible for a range of infections. researchgate.netproquest.com In the same study, an analog, 7-chloro-2-methoxyquinoline-3-carbaldehyde, displayed good activity against S. pyogenes, recording an inhibition zone of 11.00 ± 0.02 mm. researchgate.netproquest.com
Evaluation against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa)
The compound's activity extends to Gram-negative bacteria. It exhibited good activity against Pseudomonas aeruginosa, an opportunistic pathogen known for its resistance to many antibiotics. researchgate.netproquest.com While this compound was tested against Escherichia coli, other analogs synthesized in the same study, namely 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde, showed significant activity, with inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm, respectively. researchgate.netproquest.com
Antioxidant Activity Evaluation
In addition to its antimicrobial properties, this compound has been assessed for its potential as an antioxidant agent, which is the ability to neutralize harmful free radicals.
1,1-Diphenyl-2-picrylhydrazyl (B32988) (DPPH) Radical Scavenging Assay
The antioxidant capacity of this compound was determined using the 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netproquest.com This common in vitro method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The compound demonstrated strong radical scavenging activity in this assay, indicating its potential to counteract oxidative stress. researchgate.netproquest.com
Comparative Antioxidant Efficacy with Standard Compounds
The efficacy of this compound as an antioxidant was quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. The compound exhibited a potent IC50 value of 2.17 µg/mL. researchgate.netproquest.com Notably, this activity was found to be superior to that of Ascorbic acid (Vitamin C), a well-established standard antioxidant, which recorded an IC50 of 2.41 µg/mL in the same study. researchgate.netproquest.com Another analog, 2,7-dichloroquinoline-3-carboxamide, displayed even stronger antioxidant activity with an IC50 of 0.31 µg/mL. researchgate.net
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 2.17 |
| Ascorbic acid (Standard) | 2.41 |
| 2,7-dichloroquinoline-3-carboxamide | 0.31 |
Investigation of Other Bioactivities in Related Quinoline (B57606) Derivatives
The quinoline scaffold is a prominent structural motif in a vast array of compounds exhibiting a wide spectrum of biological activities. Beyond the specific focus on this compound, numerous other quinoline derivatives have been extensively studied for their therapeutic potential across various diseases. This section explores the anticancer, antimalarial, antitubercular, antiviral, and anti-inflammatory properties of these related compounds.
Anticancer Potential
Quinoline derivatives have emerged as a significant class of compounds in the development of novel anticancer agents. arabjchem.org Their therapeutic efficacy is attributed to a variety of mechanisms, including the induction of apoptosis, inhibition of angiogenesis, disruption of cell migration, and cell cycle arrest. arabjchem.orgarabjchem.org The versatility of the quinoline scaffold allows for synthetic modifications, leading to the creation of structurally diverse derivatives with potent and selective anticancer activities. arabjchem.org
Research has demonstrated the effectiveness of quinoline derivatives against a range of cancer cell lines, including those of the breast, colon, lung, and central nervous system. arabjchem.orgarabjchem.org For instance, certain 2,4-disubstituted and 4,7-disubstituted quinoline derivatives have shown significant cytotoxic activity. arabjchem.org Specifically, 7-chloro-4-quinolinylhydrazone derivatives have exhibited good cytotoxic activity against central nervous system, colon, and leukemia cancer cell lines. arabjchem.org
The anticancer mechanisms of quinoline derivatives are multifaceted. They have been shown to act as inhibitors of crucial cellular components such as tyrosine kinases, topoisomerase, and tubulin polymerization. arabjchem.orgresearchgate.net For example, some quinoline-chalcone hybrids have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site. rsc.org Others have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. rsc.org
Table 1: Anticancer Activity of Selected Quinoline Derivatives
| Compound Class | Mechanism of Action | Target Cancer Cell Lines | Reference |
|---|---|---|---|
| 7-Chloro-4-quinolinylhydrazones | Cytotoxicity | SF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia) | arabjchem.org |
| Quinoline-chalcone hybrids | Tubulin polymerization inhibition | Various cancer cell lines | rsc.org |
| Quinoline-3-carboxamide furan-derivative | EGFR inhibition | MCF-7 (Breast) | rsc.org |
Antimalarial Efficacy
Quinoline-based compounds have a long and successful history in the fight against malaria, with quinine (B1679958) being one of the oldest and most well-known antimalarial drugs. nih.gov Modern synthetic quinoline derivatives, such as chloroquine (B1663885) and mefloquine, have been mainstays in malaria treatment for decades. mdpi.com These compounds are effective against parasites of the Plasmodium genus, including the two most significant species, P. falciparum and P. vivax. nih.govbenthamdirect.com
The primary mechanism of action for many antimalarial quinolines involves the disruption of heme detoxification in the parasite's food vacuole. nih.govbenthamdirect.com This leads to the accumulation of toxic heme, which ultimately kills the parasite. nih.gov However, the emergence of drug-resistant strains of Plasmodium has necessitated the development of new quinoline derivatives with improved efficacy. nih.gov
Current research focuses on creating hybrid molecules that combine the quinoline scaffold with other pharmacophores to overcome resistance. mdpi.com Examples include quinoline-ferrocene and quinoline-sulfonamide hybrids, which have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains. mdpi.com These novel compounds often exhibit enhanced efficacy and may act through multiple mechanisms, making them promising candidates for future antimalarial therapies. mdpi.comnih.gov
Table 2: Antimalarial Activity of Selected Quinoline Derivatives
| Compound Class | Target Species | Mechanism of Action | Reference |
|---|---|---|---|
| 4-Aminoquinolines (e.g., Chloroquine) | Plasmodium falciparum, Plasmodium vivax | Inhibition of heme detoxification | nih.govbenthamdirect.comymerdigital.com |
| Quinoline-ferrocene hybrids (e.g., Ferroquine) | Multi-drug resistant P. falciparum | PfCRT blocking, resistance reversal | mdpi.com |
| Quinoline-sulfonamide hybrids | Chloroquine-sensitive and -resistant strains | Hemozoin formation inhibition | mdpi.com |
Antitubercular Activity
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the rise of drug-resistant strains underscores the urgent need for new therapeutic agents. austinpublishinggroup.com Quinoline derivatives have been identified as a promising class of compounds with significant antitubercular potential. austinpublishinggroup.comrsc.org The quinoline ring is a key structural feature in several natural and synthetic compounds that exhibit activity against M. tuberculosis. austinpublishinggroup.com
One of the most notable quinoline-based anti-TB drugs is bedaquiline (B32110), a diarylquinoline that acts by a novel mechanism of inhibiting the mycobacterial ATP synthase. austinpublishinggroup.com The success of bedaquiline has spurred the development of other quinoline derivatives targeting various aspects of mycobacterial physiology. austinpublishinggroup.com For instance, some synthetic fluoroquinolones, which are broad-spectrum antibiotics, also demonstrate anti-mycobacterial activity. austinpublishinggroup.com
Researchers are actively exploring new series of quinoline derivatives, including hybrids with other pharmacophores like thiosemicarbazide, to enhance their antimycobacterial potency and overcome drug resistance. nih.gov These compounds have shown promising results, with some exhibiting minimum inhibitory concentration (MIC) values in the low microgram per milliliter range against the H37Rv strain of M. tuberculosis. nih.gov
Table 3: Antitubercular Activity of Selected Quinoline Derivatives
| Compound Class | Target | Mechanism of Action | Reference |
|---|---|---|---|
| Diarylquinolines (e.g., Bedaquiline) | Mycobacterium tuberculosis | Inhibition of ATP synthase | austinpublishinggroup.com |
| Fluoroquinolones (e.g., Ciprofloxacin) | Mycobacterium tuberculosis, M. avium | Broad-spectrum antimycobacterial | austinpublishinggroup.com |
| Quinoline-thiosemicarbazide hybrids | M. tuberculosis H37Rv strain | Potential inhibition of KatG | nih.gov |
Antiviral Activity (e.g., Herpes Viruses)
The broad biological activity of quinoline derivatives extends to the realm of antiviral agents. nih.gov Research has shown that certain quinoline compounds are effective against a variety of viruses, including herpes viruses such as Herpes Simplex Virus type 1 (HSV-1). nih.govresearchgate.net
One class of quinoline derivatives, the 4-hydroxyquinoline-3-carboxamides, has demonstrated potent inhibition of herpesvirus polymerases. nih.gov These compounds have shown activity against a range of herpesviruses, including HSV-1, HSV-2, human cytomegalovirus (HCMV), and varicella-zoster virus (VZV). nih.gov Their mechanism of action is believed to be the competitive inhibition of nucleoside binding to the viral DNA polymerase. nih.gov
Other studies have investigated quindoline (B1213401) and its derivatives, which have also displayed significant anti-HSV-1 activity, with some compounds showing inhibitory concentrations in the nanomolar range. researchgate.net The antiviral efficacy of these compounds is often assessed through plaque reduction assays, which measure the reduction in viral replication in the presence of the compound. researchgate.netnih.gov
Table 4: Anti-Herpes Virus Activity of Selected Quinoline Derivatives
| Compound Class | Target Virus | Mechanism of Action | Reference |
|---|---|---|---|
| 4-Hydroxyquinoline-3-carboxamides | HSV-1, HSV-2, HCMV, VZV | Inhibition of viral polymerase | nih.gov |
| Quindoline and derivatives | HSV-1 | Not fully elucidated | researchgate.net |
| Quinolonic acyclovir (B1169) analogues | HSV-1 | Reduction of virus yield | researchgate.net |
Anti-inflammatory Properties
Quinoline-based small molecules have been investigated as potential anti-inflammatory agents that target several key pharmacological pathways. nih.govresearchgate.net The anti-inflammatory effects of these derivatives are often dependent on the nature and position of substituents on the quinoline ring. nih.gov
These compounds have been shown to target enzymes and receptors involved in the inflammatory response, such as Phosphodiesterase 4 (PDE4), Transient Receptor Potential Vanilloid 1 (TRPV1), and Cyclooxygenase (COX). nih.gov For example, quinolines containing a carboxamide moiety have displayed TRPV1 antagonism, while those with a carboxylic acid group have shown COX-inhibition. nih.gov
The anti-inflammatory potential of certain quinoline derivatives has been demonstrated in various experimental models. For instance, a 7-chloro-4-phenylsulfonyl quinoline derivative was found to exhibit good anti-inflammatory activity in a croton oil-induced inflammation model in mice. rsc.org Furthermore, some quinoline derivatives have been shown to reduce the production of pro-inflammatory mediators like nitric oxide. nih.gov
Table 5: Anti-inflammatory Properties of Selected Quinoline Derivatives
| Compound Class | Pharmacological Target | Mechanism of Action | Reference |
|---|---|---|---|
| Quinolines with carboxamide moiety | TRPV1 | Antagonism | nih.gov |
| Quinolines with carboxylic acid moiety | COX | Inhibition | nih.gov |
| 7-Chloro-4-phenylsulfonyl quinoline | Inflammatory mediators | Reduction of inflammation | rsc.org |
Structure Activity Relationship Sar Studies
Impact of Substituents on Biological Efficacy
The biological profile of the 2,7-dichloroquinoline-3-carbonitrile scaffold is highly sensitive to the nature and position of its substituents. Modifications at the 2-position and 3-position of the quinoline (B57606) ring have been shown to significantly alter the compound's biological efficacy.
Research into a series of 7-chloroquinoline (B30040) derivatives has provided insight into the impact of these substitutions. The parent compound, this compound, serves as a reference to evaluate the effects of replacing the chlorine atom at the 2-position with other functional groups, such as methoxy (B1213986) and ethoxy groups. researchgate.net Similarly, the conversion of the carbonitrile group at the 3-position into a carboxamide has been explored to determine its influence on bioactivity. researchgate.net
These studies indicate that even minor alterations to the substituents can lead to substantial changes in the compound's antibacterial and antioxidant profiles. For instance, the replacement of the 2-chloro group with an ethoxy group was found to enhance activity against Escherichia coli. researchgate.net In contrast, the transformation of the nitrile to a carboxamide at the 3-position, while retaining the 2,7-dichloro core, resulted in a marked increase in antioxidant potential. researchgate.net These findings underscore the critical role that substituents play in defining the biological efficacy of this class of compounds.
Correlation between Structural Modifications and Antimicrobial Potency
The antimicrobial potency of derivatives of this compound is directly correlated with specific structural modifications. The presence and nature of substituents on the quinoline core dictate the compound's spectrum of activity and its effectiveness against various bacterial strains.
A study involving the synthesis of several analogs of this compound (designated as compound 5 ) provides concrete evidence of this correlation. researchgate.net For example, converting the nitrile group of compound 5 to a carboxamide to form 2,7-dichloroquinoline-3-carboxamide (compound 6 ) resulted in a notable change in its antibacterial profile. researchgate.net While compound 5 showed good activity against Staphylococcus aureus and Pseudomonas aeruginosa, compound 6 demonstrated efficacy against E. coli. researchgate.net
Furthermore, the substitution of the chlorine atom at the 2-position with alkoxy groups led to varied antimicrobial outcomes. 7-chloro-2-methoxyquinoline-3-carbaldehyde (compound 7 ) was effective against Streptococcus pyogenes, whereas 7-chloro-2-ethoxyquinoline-3-carbaldehyde (compound 8 ) exhibited good activity against E. coli. researchgate.net These findings highlight a clear relationship between the structural modifications and the resulting antimicrobial potency and spectrum.
| Compound | Structural Modification from this compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | Reference Compound | Staphylococcus aureus | 11.00 ± 0.03 |
| This compound | Reference Compound | Pseudomonas aeruginosa | 11.00 ± 0.03 |
| 2,7-Dichloroquinoline-3-carboxamide | -CN at C3 → -CONH₂ at C3 | Escherichia coli | 11.00 ± 0.04 |
| 7-Chloro-2-methoxyquinoline-3-carbaldehyde | -Cl at C2 → -OCH₃ at C2; -CN at C3 → -CHO at C3 | Streptococcus pyogenes | 11.00 ± 0.02 |
| 7-Chloro-2-ethoxyquinoline-3-carbaldehyde | -Cl at C2 → -OC₂H₅ at C2; -CN at C3 → -CHO at C3 | Escherichia coli | 12.00 ± 0.00 |
Influence of Molecular Architecture on Antioxidant Properties
The molecular architecture of this compound and its derivatives plays a significant role in determining their antioxidant properties. The ability of these compounds to scavenge free radicals is influenced by the electronic nature and arrangement of the functional groups on the quinoline scaffold.
The antioxidant activity of this compound (compound 5 ) and its carboxamide analog, 2,7-dichloroquinoline-3-carboxamide (compound 6 ), has been evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. researchgate.net The results demonstrated that both compounds possess potent antioxidant capabilities. researchgate.net
Notably, the conversion of the nitrile group in compound 5 to a carboxamide group in compound 6 led to a substantial enhancement of antioxidant activity. researchgate.net Compound 6 displayed an IC₅₀ value of 0.31 µg/mL, which was significantly lower than that of compound 5 (IC₅₀ of 2.17 µg/mL) and even surpassed the activity of the standard antioxidant, ascorbic acid (IC₅₀ of 2.41 µg/mL). researchgate.net This suggests that the carboxamide moiety, likely due to its hydrogen-donating ability and electronic effects, contributes more effectively to radical scavenging than the nitrile group in this molecular framework.
| Compound | Key Structural Features | IC₅₀ (µg/mL) |
|---|---|---|
| This compound | -Cl at C2, C7; -CN at C3 | 2.17 |
| 2,7-Dichloroquinoline-3-carboxamide | -Cl at C2, C7; -CONH₂ at C3 | 0.31 |
| Ascorbic Acid (Standard) | Reference Antioxidant | 2.41 |
Design Principles for Enhanced Bioactivity
Based on the structure-activity relationship studies of this compound and its analogs, several design principles can be formulated to guide the development of derivatives with enhanced bioactivity. These principles are derived from the observed effects of specific structural modifications on the antimicrobial and antioxidant properties of these compounds.
One key principle is the strategic modification of the functional group at the 3-position of the quinoline ring. The conversion of the carbonitrile group to a carboxamide has been shown to dramatically increase antioxidant activity. researchgate.net This suggests that incorporating hydrogen-bond donating functionalities at this position is a promising strategy for developing potent antioxidants within this chemical series.
Another important design consideration is the nature of the substituent at the 2-position. Replacing the chlorine atom with alkoxy groups, such as methoxy or ethoxy, can modulate the antimicrobial spectrum. researchgate.net For instance, an ethoxy group at the 2-position appears to favor activity against E. coli. researchgate.net This indicates that the size and electronic properties of the substituent at this position can be fine-tuned to target specific pathogens.
Furthermore, the combination of modifications at both the 2- and 3-positions can be explored to create multifunctional agents. The parent aldehyde, 2,7-dichloroquinoline-3-carbaldehyde (B1600441), served as a precursor for these modifications, and its own derivatives showed varied biological activities. researchgate.net This highlights the versatility of the quinoline scaffold and suggests that a systematic exploration of different functional groups at these key positions could lead to the discovery of novel compounds with superior and tailored biological profiles.
Computational and Theoretical Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, elucidating binding modes and affinities.
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that controls DNA topology and is a validated target for antibacterial agents. Molecular docking studies have been conducted on a series of novel 7-chloroquinoline (B30040) derivatives, including 2,7-Dichloroquinoline-3-carbonitrile, to investigate their binding patterns with the B subunit of E. coli DNA gyrase (GyrB). research-nexus.netresearchgate.net The GyrB subunit contains the ATPase active site, and its inhibition disrupts the energy supply for the enzyme's supercoiling activity.
In these studies, this compound and its analogs were docked into the active site of E. coli DNA gyrase B. The investigations revealed that these compounds could form stable complexes within the binding pocket. For instance, related derivatives such as 2,7-dichloroquinoline-3-carboxamide (Compound 6) and 7-chloro-2-ethoxyquinoline-3-carbaldehyde (Compound 8) demonstrated favorable binding affinities, suggesting that the 7-chloroquinoline scaffold is a promising framework for targeting this enzyme. research-nexus.netresearchgate.net
Human topoisomerase IIβ is another crucial enzyme involved in managing DNA topology and serves as a target for various therapeutic agents. In silico molecular docking analyses were performed to evaluate the binding pattern of this compound and related compounds with human topoisomerase IIβ. research-nexus.netresearchgate.net The results from these computational screenings indicate that the synthesized 7-chloroquinoline derivatives, including the subject compound, exhibit favorable binding energies against this enzyme. research-nexus.netresearchgate.net The binding is characterized by interactions within the enzyme's active site, suggesting a potential mechanism of inhibition. The quinoline (B57606) core is known to interact with amino acid residues and nucleotide bases in the binding pocket of topoisomerases. researchgate.netnih.gov
A key outcome of molecular docking studies is the prediction of binding affinity, often expressed as a binding energy score in kcal/mol. A more negative value typically indicates a stronger, more favorable interaction. For the series of compounds that includes this compound, binding affinities with both bacterial DNA gyrase B and human topoisomerase IIβ have been calculated. research-nexus.netresearchgate.net
These studies showed that while some derivatives exhibited better binding affinity for E. coli DNA gyrase, the series as a whole demonstrated promising interactions with topoisomerase IIβ. research-nexus.netresearchgate.net This molecular recognition is governed by a combination of forces, including hydrogen bonding, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site.
Table 1: Predicted Binding Affinities of 7-Chloroquinoline Derivatives
| Compound | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|
| 2,7-dichloroquinoline-3-carboxamide | E. coli DNA Gyrase B | -6.4 |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli DNA Gyrase B | -6.6 |
| This compound & Analogs | Topoisomerase IIβ | -6.9 to -7.3 |
Data sourced from in silico molecular docking studies. research-nexus.netresearchgate.net
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to predict molecular properties such as geometry, vibrational frequencies, and electronic characteristics like orbital energies.
DFT calculations are utilized to determine the optimized, lowest-energy three-dimensional structure of a molecule. This involves calculating key geometrical parameters, including bond lengths and bond angles. For quinoline-3-carbonitrile derivatives, DFT studies employing methods like B3LYP have been used to assess their molecular geometry. nih.gov These theoretical calculations provide a detailed picture of the molecule's spatial arrangement, which is crucial for understanding its reactivity and how it fits into a protein's binding site.
The electronic structure, describing the distribution of electrons within the molecule, is also elucidated through DFT. This analysis helps in understanding charge delocalization and identifying electron-rich and electron-deficient regions, which are key to predicting intermolecular interactions.
Table 2: Representative DFT-Calculated Geometrical Parameters for a Related Quinoline Derivative (2-Chloro-7-Methylquinoline-3-Carbaldehyde)
| Parameter | Bond | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C2-Cl | 1.748 |
| Bond Length | C3-C11 (Carbonyl C) | 1.482 |
| Bond Length | C7-C12 (Methyl C) | 1.511 |
| Bond Angle | N1-C2-C3 | 123.6 |
| Bond Angle | C2-C3-C4 | 119.5 |
| Dihedral Angle | C4-C3-C11-O13 | 179.9 (trans) |
Data illustrates typical parameters obtained from DFT calculations at the B3LYP/6-311++G(d,p) level. dergipark.org.tr
Frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. wuxibiology.com A smaller energy gap suggests that a molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations are a standard method for computing these orbital energies and the resulting gap. For related quinoline-3-carbonitrile derivatives, the HOMO-LUMO gap has been calculated to be around 3.40 eV. nih.gov Analysis of similar chloroquinoline structures shows energy gaps in the range of 3.75 to 3.84 eV, providing insight into the electronic behavior and stability of this class of compounds. dergipark.org.tr
Predicting Molecular Hardness, Ionization Energy, and Electron Affinity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic properties and reactivity of a molecule. Key parameters derived from these calculations include molecular hardness (η), ionization energy (I), and electron affinity (A). These are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Ionization Energy (I) is the energy required to remove an electron from a molecule and can be approximated by the energy of the HOMO (I ≈ -EHOMO).
Electron Affinity (A) is the energy released when a molecule gains an electron, approximated by the energy of the LUMO (A ≈ -ELUMO).
Molecular Hardness (η) represents the resistance of a molecule to change its electron distribution. A higher HOMO-LUMO energy gap indicates greater hardness and lower reactivity. It is calculated as η ≈ (ELUMO - EHOMO)/2.
While specific DFT calculations for this compound were not found in the reviewed literature, studies on similar quinoline derivatives demonstrate this approach. For example, computational analysis of other complex quinoline systems using DFT methods has been performed to calculate and discuss their frontier molecular orbitals and related quantum chemical parameters. rjptonline.org Such studies provide a theoretical framework for understanding the chemical behavior and reactivity of the broader quinoline class.
Table 1: Theoretical Electronic Properties (Conceptual) This table is conceptual, as specific calculated values for this compound were not available in the searched literature.
| Parameter | Formula | Significance |
| Ionization Energy (I) | I ≈ -EHOMO | Predicts the ease of electron donation. |
| Electron Affinity (A) | A ≈ -ELUMO | Predicts the ease of electron acceptance. |
| Molecular Hardness (η) | η ≈ (I - A) / 2 | Indicates chemical stability and reactivity. |
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions
In silico ADMET prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. mdpi.com These computational models use the chemical structure of a compound to forecast its behavior in the body. mdpi.com
Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its potential for oral bioavailability. researchgate.net The rule states that a compound is more likely to be orally absorbed if it satisfies the following criteria:
Molecular weight ≤ 500 Daltons nih.gov
Log P (octanol-water partition coefficient) ≤ 5 nih.gov
No more than 5 hydrogen bond donors (HBD) nih.gov
No more than 10 hydrogen bond acceptors (HBA) nih.gov
An orally active drug generally should not have more than one violation of these rules. researchgate.net For this compound, the parameters are calculated as follows:
Table 2: Lipinski's Rule of Five Analysis for this compound
| Property | Value | Rule (for good oral bioavailability) | Compliance |
|---|---|---|---|
| Molecular Weight | 223.06 g/mol | ≤ 500 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 2 (2 Nitrogen atoms) | ≤ 10 | Yes |
| Log P | ~3.8 (Predicted for similar dichlorinated quinolines) researchgate.net | ≤ 5 | Yes |
| Violations | 0 | | Pass |
Based on this analysis, this compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with potentially good oral bioavailability.
In silico toxicity prediction tools are employed to flag potential liabilities early in the drug discovery process. nih.gov These methods use computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, to predict various toxicological endpoints based on a compound's structure. mdpi.com
Role of 2,7 Dichloroquinoline 3 Carbonitrile As a Synthetic Intermediate
Precursor for Pharmacologically Active Molecules
The quinoline (B57606) nucleus is a core structure in many natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. semanticscholar.orgnih.gov 2,7-Dichloroquinoline-3-carbonitrile leverages this privileged scaffold, acting as a key precursor for the synthesis of novel, pharmacologically potent molecules.
The strategic placement of its functional groups allows for sequential and selective reactions. For instance, the nitrile group can be hydrolyzed to a carboxamide, as demonstrated by the transformation of this compound into 2,7-dichloroquinoline-3-carboxamide by refluxing in acetic and sulfuric acid. researchgate.net Both the nitrile and its subsequent amide derivative have been shown to possess significant antioxidant activity, with the carboxamide, in particular, displaying potent radical scavenging capabilities. researchgate.netproquest.com
Furthermore, the chloro-substituents on the quinoline ring can be replaced through nucleophilic substitution reactions, opening pathways to a vast library of derivatives. This adaptability makes this compound a valuable starting point for developing new therapeutic agents. Research into quinoline derivatives has shown their potential as telomerase inhibitors and anticancer agents, with some compounds exhibiting potent antitumor effects. orientjchem.org The modification of the quinoline structure, as facilitated by precursors like this compound, is a key strategy in the search for new drugs. nih.gov
Foundation for Broad-Spectrum Antibacterial Agents
Quinoline-3-carbonitrile derivatives are recognized as important starting materials for the development of broad-spectrum antibacterial agents. semanticscholar.orgresearchgate.net The this compound molecule, in particular, serves as a foundational structure for synthesizing new compounds with potential antimicrobial efficacy. The presence of the quinoline core is instrumental, as this heterocyclic system is found in many antibacterial drugs. nih.gov
Research has demonstrated that this compound itself exhibits notable antibacterial action. It has shown good activity against Staphylococcus aureus and Pseudomonas aeruginosa, with an inhibition zone of 11.00 ± 0.03 mm in screening tests. researchgate.netnih.gov This inherent activity makes it and its derivatives promising candidates for further investigation.
Derivatives synthesized from this compound have also been evaluated for their antibacterial properties. For example, its amide derivative, 2,7-dichloroquinoline-3-carboxamide, showed excellent activity against E. coli, with an inhibition zone of 11.00 ± 0.04 mm. nih.gov These findings underscore the utility of the this compound scaffold in generating novel antibacterial compounds. The development of such derivatives is crucial in the ongoing effort to combat pathogenic microorganisms, especially those that have developed resistance to existing commercial drugs. semanticscholar.org
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 11.00 ± 0.03 |
| This compound | Pseudomonas aeruginosa | 11.00 ± 0.03 |
| 2,7-Dichloroquinoline-3-carboxamide | Escherichia coli | 11.00 ± 0.04 |
Building Block for Fused and Binary Heterocyclic Systems
The reactivity of this compound makes it an excellent building block for the synthesis of more complex fused and binary heterocyclic systems. nih.gov Such polycyclic structures are of great interest in medicinal chemistry due to their diverse pharmacological activities. The term "building block" refers to a molecule that can be readily incorporated into a larger structure, and this compound fits this description perfectly due to its modifiable functional groups.
The nitrile group and the chlorine atoms are key reaction sites for constructing new rings onto the quinoline framework. For example, the nitrile group can participate in cycloaddition reactions. Treatment of a related compound, 2-chloroquinoline-3-carbonitrile, with hydrazine (B178648) hydrate (B1144303) leads to the formation of a fused pyrazole (B372694) ring, yielding 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov This type of reaction demonstrates how the carbonitrile functionality can be used to build a new heterocyclic ring fused to the original quinoline core.
Similarly, the reactive 2-chloro group can be displaced by various nucleophiles to initiate cyclization, leading to a variety of fused quinolines such as thieno-, pyridazino-, and furo-quinolines. rsc.org This versatility allows chemists to use this compound as a scaffold to systematically construct a library of complex heterocyclic compounds for biological screening. The ability to create novel polycyclic systems from relatively simple starting materials is a fundamental strategy in modern drug discovery. researchgate.net
Future Research Directions
Exploration of Novel Reaction Pathways
The current synthesis of 2,7-dichloroquinoline-3-carbonitrile often involves the conversion of 2,7-dichloroquinoline-3-carbaldehyde (B1600441) using reagents like sodium azide (B81097) and phosphorus oxychloride. researchgate.net While effective, future research should focus on developing more efficient, scalable, and environmentally benign synthetic routes.
Key areas for exploration include:
One-Pot Syntheses: Designing one-pot, multi-component reactions would enhance efficiency by minimizing intermediate purification steps, saving time and resources. researchgate.net
Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, improve safety for hazardous reactions, and facilitate easier scalability compared to traditional batch processes.
These novel pathways could lead to a more diverse range of precursors and derivatives, expanding the chemical space available for drug discovery.
Discovery of New Bioactive Derivatives
The this compound core is a versatile starting point for creating a wide array of derivatives. The chlorine atoms at the C2 and C7 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups such as amines and thiols. researchgate.net
Future research should systematically explore the synthesis and biological evaluation of new derivatives. Based on existing data for similar quinoline (B57606) compounds, promising areas of investigation include:
Anticancer Agents: Quinoline derivatives have shown potential as anticancer agents. researchgate.netnih.gov New analogs could be designed to target specific pathways involved in cancer progression.
Antimicrobial Agents: Given that some quinoline-3-carbonitrile derivatives exhibit antibacterial properties, further modifications could lead to broad-spectrum antibiotics or agents effective against drug-resistant strains. researchgate.netnih.gov
Antiviral and Antimalarial Compounds: The quinoline ring is a known pharmacophore in antimalarial drugs like chloroquine (B1663885). mdpi.comnih.gov New derivatives could be screened for activity against various viruses and parasitic protozoa like Plasmodium falciparum. nih.govfuture-science.comsemanticscholar.org
The table below outlines potential derivative classes and their target biological activities for future screening.
| Derivative Class | Potential Functional Groups | Target Biological Activity | Rationale |
| Aminoquinolines | Primary/Secondary Amines, Piperazine, Morpholine (B109124) | Anticancer, Antimalarial, Antibacterial | Introduction of nitrogen-containing heterocycles can enhance biological activity and modulate pharmacokinetic properties. mdpi.comresearchgate.net |
| Thioquinolines | Thiols, Thiophenols | Anticancer, Antiviral | Sulfur-containing compounds often exhibit unique biological activities and can interact with different biological targets. nih.gov |
| Hybrid Molecules | Triazoles, Sulfonamides, Chalcones | Antimalarial, Anticancer, Antibacterial | Combining the quinoline scaffold with other known bioactive pharmacophores can lead to synergistic effects and novel mechanisms of action. future-science.comsemanticscholar.org |
Advanced Mechanistic Studies of Biological Activity
While preliminary studies have demonstrated the biological potential of this compound derivatives, a deeper understanding of their mechanism of action is crucial for rational drug design. researchgate.net Future research should employ advanced techniques to elucidate how these compounds exert their therapeutic effects at a molecular level.
Key research objectives should include:
Target Identification: Identifying the specific enzymes, receptors, or cellular pathways that these compounds interact with. researchgate.net Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.
Binding Mode Analysis: Determining how the compounds bind to their molecular targets using structural biology methods like X-ray crystallography and NMR spectroscopy. jddhs.comjddhs.com
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds and evaluating the impact on biological activity to understand which chemical features are essential for their function. nih.gov This can reveal insights into the binding pocket of the target and guide the design of more potent and selective analogs.
For instance, molecular docking studies on existing derivatives suggest potential interactions with enzymes like E. coli DNA gyrase B and topoisomerase IIβ. researchgate.net Advanced experimental validation of these computational predictions is a necessary next step.
Integration of Experimental and Computational Approaches for Drug Design
The synergy between computational and experimental methods has revolutionized modern drug discovery. jddhs.comjddhs.comnih.gov A future-forward approach to developing drugs from this compound must integrate these disciplines.
This integrated workflow would involve several key stages:
Virtual Screening: Using computational models to screen large virtual libraries of derivatives against known biological targets to identify promising candidates for synthesis. jddhs.comnih.gov
Pharmacophore Modeling and QSAR: Developing computational models that relate the chemical structures of compounds to their biological activities (Quantitative Structure-Activity Relationship - QSAR). jddhs.comspringernature.com These models can predict the activity of new, unsynthesized compounds.
In Silico ADMET Prediction: Computationally predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates to identify and eliminate compounds with unfavorable profiles early in the discovery process. springernature.com
Experimental Validation: Synthesizing the most promising candidates identified through computational methods and validating their predicted activity and properties through in vitro and in vivo experiments. jddhs.comnih.gov
This iterative cycle of computational design and experimental testing allows for a more efficient and rational approach to lead optimization, accelerating the journey from a chemical scaffold to a viable drug candidate. nih.govspringernature.com
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,7-Dichloroquinoline-3-carbonitrile to improve yield and purity?
- Methodological Answer : A modified Vilsmeier-Haack reaction using phosphorus pentachloride (PCl₅) as a chlorinating agent has been effective for synthesizing chlorinated quinoline derivatives. Reaction parameters such as temperature (80–100°C), solvent polarity (e.g., DMF or POCl₃), and stoichiometric ratios of starting materials (e.g., quinoline precursors) should be systematically varied . Monitoring reaction progress via thin-layer chromatography (TLC) and employing recrystallization or column chromatography (using silica gel and ethyl acetate/hexane mixtures) can enhance purity .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Combine spectroscopic methods:
- NMR : Analyze and NMR spectra to confirm substituent positions (e.g., chlorine at C2/C7 and nitrile at C3) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray Diffraction (XRD) : Single-crystal XRD provides definitive structural confirmation, as demonstrated for related chloroquinoline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
- Methodological Answer : Discrepancies may arise from side reactions (e.g., over-chlorination or nitrile hydrolysis). Conduct controlled experiments to isolate intermediates (e.g., 2-chloroquinoline-3-carbaldehyde) and identify byproducts via LC-MS . Statistical analysis (e.g., ANOVA) of reaction variables (temperature, catalyst loading) can pinpoint optimal conditions . Reproducibility should be validated across multiple labs using standardized protocols .
Q. What mechanistic insights explain the regioselective chlorination at C2 and C7 in this compound?
- Methodological Answer : Density functional theory (DFT) calculations can model electron density distribution in the quinoline ring. Chlorination at C2/C7 is favored due to lower activation energy for electrophilic substitution, driven by the electron-withdrawing nitrile group at C3 . Experimental validation via isotopic labeling (e.g., ) and kinetic studies (e.g., rate constants under varying pH) can further elucidate pathways .
Q. How does this compound interact with indoor surfaces, and what implications does this have for laboratory safety?
- Methodological Answer : Adsorption studies using quartz crystal microbalance (QCM) and X-ray photoelectron spectroscopy (XPS) reveal that chlorinated quinolines form stable monolayers on glass and steel surfaces. These interactions may reduce airborne concentrations but increase dermal exposure risks. Implement surface decontamination protocols with ethanol/water (70:30) and monitor residual levels via GC-MS .
Q. What strategies enhance the stability of this compound under varying environmental conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., photolysis or hydrolysis). Stabilizers like antioxidants (BHT) or desiccants (silica gel) improve shelf life. Degradation products (e.g., 2,7-dichloroquinoline-3-carboxylic acid) should be characterized via NMR and IR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

